molecular formula C13H16BrNO3 B13084060 Ethyl 3-bromo-4-morpholinobenzoate CAS No. 1131594-63-2

Ethyl 3-bromo-4-morpholinobenzoate

Cat. No.: B13084060
CAS No.: 1131594-63-2
M. Wt: 314.17 g/mol
InChI Key: YJCRHDIYUOWHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-morpholinobenzoate is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of benzoic acid and contains a bromine atom, a morpholine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-morpholinobenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-morpholinobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetonitrile).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thioethers).

    Reduction: Ethyl 3-bromo-4-morpholinobenzyl alcohol.

    Oxidation: N-oxide derivatives of the morpholine ring.

Scientific Research Applications

Ethyl 3-bromo-4-morpholinobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It serves as a lead compound for drug discovery and development.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications. It may act as a precursor for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It can be a building block for polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-morpholinobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets involved vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 3-bromo-4-morpholinobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a morpholine ring, leading to different reactivity and applications.

    Ethyl 3-bromo-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, affecting its chemical and biological properties.

    Ethyl 3-chloro-4-morpholinobenzoate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1131594-63-2

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl 3-bromo-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C13H16BrNO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3

InChI Key

YJCRHDIYUOWHGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.